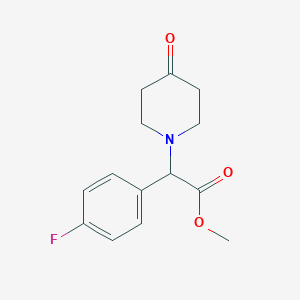
Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system. The presence of a fluorophenyl group and a piperidinone moiety suggests that this compound may have interesting chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate typically involves the following steps:
Formation of the Piperidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group in the piperidinone ring to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate would depend on its specific interactions with molecular targets. Typically, compounds with a piperidinone ring can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.
類似化合物との比較
Similar Compounds
Methyl 2-(4-chlorophenyl)-2-(4-oxopiperidin-1-YL)acetate: Similar structure with a chlorine atom instead of fluorine.
Methyl 2-(4-bromophenyl)-2-(4-oxopiperidin-1-YL)acetate: Similar structure with a bromine atom instead of fluorine.
Methyl 2-(4-methylphenyl)-2-(4-oxopiperidin-1-YL)acetate: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.
特性
CAS番号 |
1416437-98-3 |
|---|---|
分子式 |
C14H16FNO3 |
分子量 |
265.28 g/mol |
IUPAC名 |
methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,13H,6-9H2,1H3 |
InChIキー |
YKUHMTDLIZASSW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


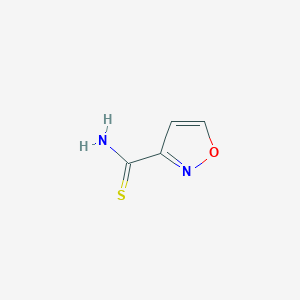
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)

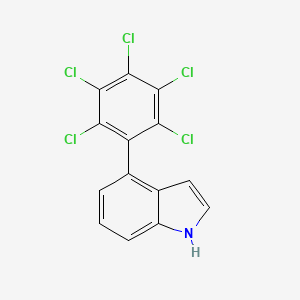
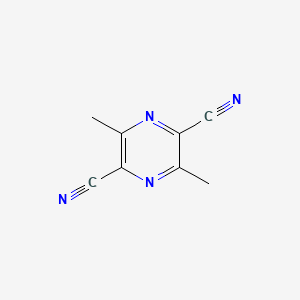
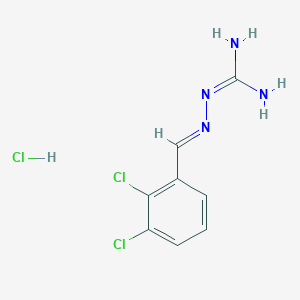
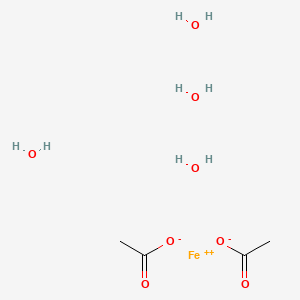
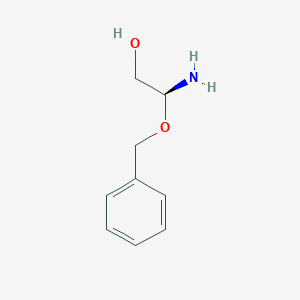
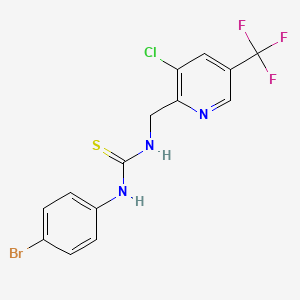
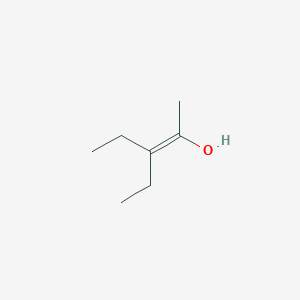
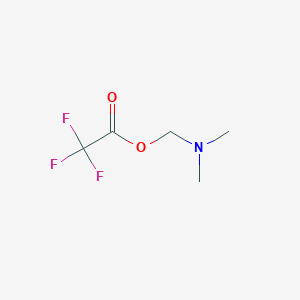
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
